molecular formula C11H13BrO B13782981 2-Bromo-4-methylbutyrophenone

2-Bromo-4-methylbutyrophenone

Cat. No.: B13782981
M. Wt: 241.12 g/mol
InChI Key: NUCDUAQZYSEFOD-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbutyrophenone is an organic compound with the molecular formula C11H13BrO. It is a brominated derivative of butyrophenone, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbutyrophenone typically involves the bromination of 4-methylbutyrophenone. One common method is the bromination of 4-methylbutyrophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the continuous bromination method is often employed. This involves the accurate measurement and mixing of bromine and 4-methylbutyrophenone, followed by their addition to a reactor. The reaction mixture is maintained at a specific temperature and time to achieve complete bromination. This method enhances the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbutyrophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby affecting enzyme activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-methylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in both research and industry .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-bromo-1-(4-methylphenyl)butan-1-one

InChI

InChI=1S/C11H13BrO/c1-3-10(12)11(13)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

NUCDUAQZYSEFOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)Br

Origin of Product

United States

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